Cas no 1019097-04-1 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide structure](https://www.kuujia.com/scimg/cas/1019097-04-1x500.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
- Acetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[6-[4-(1H-pyrazol-1-yl)phenyl]-3-pyridazinyl]thio]-
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
- CHEMBL1596281
- HMS3002A20
- MLS001234729
- SMR000811165
- F2564-0187
- 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 1019097-04-1
- AKOS024660469
-
- Inchi: 1S/C19H17N7OS2/c1-2-17-23-25-19(29-17)21-16(27)12-28-18-9-8-15(22-24-18)13-4-6-14(7-5-13)26-11-3-10-20-26/h3-11H,2,12H2,1H3,(H,21,25,27)
- InChI Key: CRPPGBXLFRMIBI-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(CC)S1)(=O)CSC1=NN=C(C2=CC=C(N3C=CC=N3)C=C2)C=C1
Computed Properties
- Exact Mass: 423.09360054g/mol
- Monoisotopic Mass: 423.09360054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 535
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 152Ų
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2564-0187-10mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-2μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-15mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-4mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-2mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-3mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-5μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-5mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-10μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2564-0187-1mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide |
1019097-04-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide Related Literature
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Comprehensive Analysis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide (CAS 1019097-04-1)
The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide, identified by its CAS number 1019097-04-1, represents a sophisticated heterocyclic molecule with significant potential in medicinal chemistry and drug discovery. Its intricate structure combines a 1,3,4-thiadiazole core with a pyridazine scaffold, linked via a sulfanylacetamide bridge. This unique architecture has garnered attention in recent years due to its relevance in targeting protein-protein interactions (PPIs) and modulating enzymatic activity, particularly in oncology and inflammation research.
Recent trends in pharmaceutical research highlight the growing demand for small-molecule inhibitors of challenging biological targets. The pyridazine-thiadiazole hybrid framework of this compound aligns with current explorations into kinase inhibitors and allosteric modulators, addressing frequent search queries like "novel cancer therapeutics 2024" and "small molecule drug design strategies." The presence of both 1H-pyrazol-1-yl and thiadiazol-2-yl moieties suggests potential interactions with ATP-binding pockets, making it a subject of interest for researchers investigating tyrosine kinase inhibition and signal transduction pathways.
From a synthetic chemistry perspective, the sulfanylacetamide linker in this molecule offers valuable insights into bioisosteric replacement strategies—a hot topic in drug optimization circles. Computational studies of similar structures frequently appear in searches for "molecular docking studies of heterocyclic compounds" and "ADMET prediction of thiadiazole derivatives," indicating the compound's relevance to modern computer-aided drug design (CADD) approaches. The ethyl substitution at the 5-position of the thiadiazole ring may influence lipophilicity, a critical parameter in recent discussions about blood-brain barrier penetration and CNS drug development.
The compound's potential applications extend to metabolic disease research, as evidenced by growing interest in "thiadiazole-based antidiabetic agents" and "pyridazine derivatives for metabolic syndrome." Its structural features suggest possible modulation of PPAR receptors or GLUT transporters, aligning with 2024's focus on multitarget therapeutics. Analytical characterization of this material would likely employ advanced techniques such as LC-MS/MS and 2D NMR, addressing common search terms like "characterization of complex heterocycles" and "mass spectrometry of sulfur-containing compounds."
In material science applications, the conjugated system formed by the pyridazine-phenyl-pyrazole arrangement shows promise for organic electronic materials, responding to increased searches for "small molecule semiconductors" and "heterocyclic materials for OLEDs." The compound's photophysical properties warrant investigation given the push-pull electronic structure created by its electron-rich and electron-deficient regions. Such characteristics are increasingly valuable in bioimaging probes and photosensitizer development, particularly for "theranostic applications" and "PDT agents"—topics showing rising search volumes in scientific databases.
From a safety and handling perspective, proper storage of CAS 1019097-04-1 requires attention to moisture sensitivity—a frequent concern reflected in queries about "handling hygroscopic pharmaceutical intermediates." The compound's stability profile would be of particular interest to researchers searching for "long-term storage conditions for nitrogen-rich compounds" and "compatibility of thioether-containing drugs." These practical considerations complement the scientific interest in this structurally complex molecule.
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide likely involves multiple optimization steps, as suggested by patent literature searches for "multi-step heterocyclic synthesis" and "purification of polar intermediates." Process chemists may find its route relevant to current discussions about "green chemistry in pharmaceutical manufacturing" and "atom economy in complex molecule synthesis." The compound serves as an excellent case study for educational searches like "retrosynthetic analysis of polyheterocyclic systems."
Emerging applications in chemical biology further enhance the significance of this molecule. Its potential as a proteolysis-targeting chimera (PROTAC) warhead or molecular glue component aligns with cutting-edge research directions frequently searched as "targeted protein degradation 2024" and "E3 ligase recruiters." The compound's bifunctional nature could facilitate innovative approaches to drug discovery, particularly in addressing "undruggable targets"—a persistent challenge in modern therapeutics development.
1019097-04-1 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide) Related Products
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 4964-69-6(5-Chloroquinaldine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)




